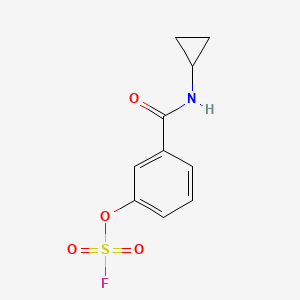
1-(Cyclopropylcarbamoyl)-3-fluorosulfonyloxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropylcarbamoyl)-3-fluorosulfonyloxybenzene, also known as CF3SO2OC6H4CONHC3H5, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(Cyclopropylcarbamoyl)-3-fluorosulfonyloxybenzene involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDACs, 1-(Cyclopropylcarbamoyl)-3-fluorosulfonyloxybenzene can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(Cyclopropylcarbamoyl)-3-fluorosulfonyloxybenzene can have a range of biochemical and physiological effects. This compound has been shown to induce DNA damage and inhibit the repair of damaged DNA, which can lead to the death of cancer cells. Additionally, 1-(Cyclopropylcarbamoyl)-3-fluorosulfonyloxybenzene has been shown to inhibit the activity of specific signaling pathways that are involved in cancer progression and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(Cyclopropylcarbamoyl)-3-fluorosulfonyloxybenzene for lab experiments is its potent anti-cancer properties. This compound has been shown to be effective against a wide range of cancer cell lines and can induce cell cycle arrest and apoptosis in cancer cells. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to produce in large quantities for use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(Cyclopropylcarbamoyl)-3-fluorosulfonyloxybenzene. One of the most promising directions is the development of new drugs based on this compound for the treatment of cancer. Additionally, further research is needed to understand the mechanism of action of 1-(Cyclopropylcarbamoyl)-3-fluorosulfonyloxybenzene and its potential applications in other fields of scientific research. Finally, there is a need for research on the optimization of the synthesis method for this compound to make it more accessible for use in lab experiments.
In conclusion, 1-(Cyclopropylcarbamoyl)-3-fluorosulfonyloxybenzene is a chemical compound that has significant potential for applications in various fields of scientific research. Its potent anti-cancer properties make it a promising candidate for the development of new drugs for the treatment of cancer. Further research is needed to understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
Synthesemethoden
The synthesis of 1-(Cyclopropylcarbamoyl)-3-fluorosulfonyloxybenzene is a complex process that involves several steps. The initial step involves the reaction of 3-fluorobenzenesulfonyl chloride with cyclopropylamine in the presence of a base, such as triethylamine. The resulting intermediate is then reacted with potassium carbonate and 1,3-dibromo-2-propanol to produce the final product, 1-(Cyclopropylcarbamoyl)-3-fluorosulfonyloxybenzene.
Wissenschaftliche Forschungsanwendungen
1-(Cyclopropylcarbamoyl)-3-fluorosulfonyloxybenzene has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the development of new drugs for the treatment of cancer. Studies have shown that 1-(Cyclopropylcarbamoyl)-3-fluorosulfonyloxybenzene has potent anti-cancer properties and can inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
1-(cyclopropylcarbamoyl)-3-fluorosulfonyloxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO4S/c11-17(14,15)16-9-3-1-2-7(6-9)10(13)12-8-4-5-8/h1-3,6,8H,4-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFINLTLEVCMYTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylcarbamoyl)phenyl sulfurofluoridate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide](/img/structure/B2590340.png)
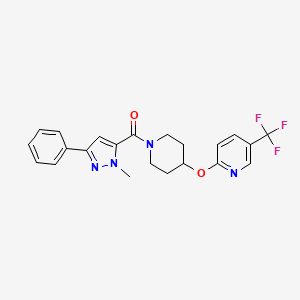
![ethyl 4-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2590344.png)
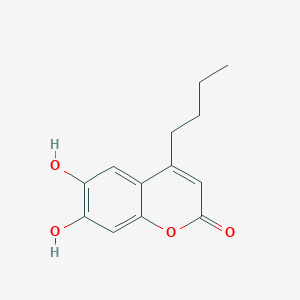
![7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2590346.png)
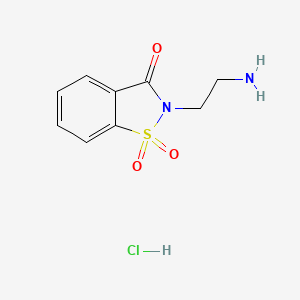
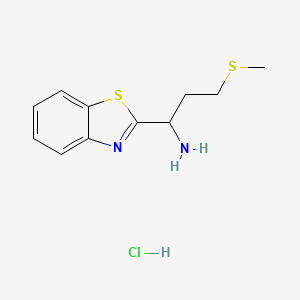
![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2590350.png)
![5-amino-1-((4-chlorophenyl)sulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2590354.png)
![1-([1,1'-Biphenyl]-4-yloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2590355.png)
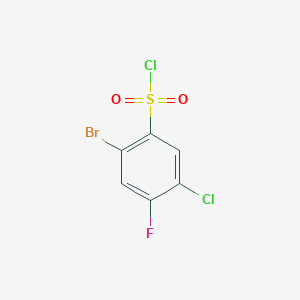
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenoxyethanesulfonamide](/img/structure/B2590359.png)
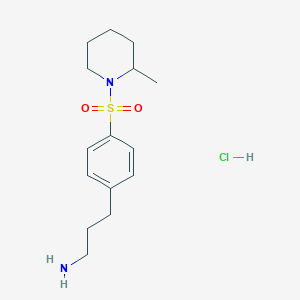
![7-Chloro-1-(4-methoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2590363.png)